

Meso-Dihydroguaiaretic Acid molecular structure and stereochemistry

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Compound of Interest		
Compound Name:	Meso-Dihydroguaiaretic Acid	
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An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of **Meso-Dihydroguaiaretic Acid**

Introduction

Meso-dihydroguaiaretic acid (MDGA) is a lignan natural product that has attracted considerable interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] Structurally, it is a member of the guaiacol family and is characterized by a 2,3-dimethylbutane core substituted with 4-hydroxy-3-methoxyphenyl groups at the 1 and 4 positions.[4] The discovery of MDGA is a notable example of chemical synthesis preceding natural product isolation; it was first synthesized in a laboratory in 1957, and only later was it identified as a naturally occurring compound in various plant species, including Saururus chinensis and those of the Machilus genus.[1][4] This guide provides a detailed examination of the molecular structure, stereochemistry, synthesis, and isolation of MDGA for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

Meso-dihydroguaiaretic acid is a lignan built upon a 1,4-diaryl-2,3-dimethylbutane skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.[1][5] The key identifiers and physicochemical properties are summarized in the tables below.



Table 1: Physicochemical and Identification Data for Meso-Dihydroguaiaretic Acid

Property	Value	Reference
IUPAC Name	4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol	[4]
Molecular Formula	C20H26O4	[4][5][6]
Molecular Weight	330.42 g/mol	[6][7][8]
CAS Number	66322-34-7	[4][5][7]
Melting Point	88-89 °C	[8]
Boiling Point	488.3 ± 40.0 °C (Predicted)	[8]
рКа	9.89 ± 0.20 (Predicted)	[8]
Solubility	Soluble in DMSO; Slightly soluble in n-hexane	[6][8]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z (mass to charge ratio)	Predicted CCS (Ų)
[M+H]+	331.19038	180.0
[M+Na] ⁺	353.17232	185.8
[M-H] ⁻	329.17582	184.1
[M+NH ₄] ⁺	348.21692	192.8
[M+K] ⁺	369.14626	182.6
Data sourced from PubChemLite.[9]		

Stereochemistry: A Meso Compound



The stereochemistry of MDGA is a defining feature of its molecular structure. The molecule possesses two chiral centers at carbons 2 and 3 of the butane chain. However, MDGA is an achiral molecule. This is because it is a meso compound, a class of molecules that contains stereocenters but is superimposable on its mirror image due to an internal plane of symmetry. [10] In MDGA, the stereochemical configuration is (2S, 3R), meaning the two chiral centers have opposite configurations.[4] This arrangement creates a plane of symmetry that bisects the C2-C3 bond, rendering the molecule optically inactive.[10][11]

Stereochemical representation of meso-dihydroguaiaretic acid.

Synthesis and Isolation Chemical Synthesis

The first documented synthesis of **meso-dihydroguaiaretic acid** was reported in 1957, laying the groundwork for its chemical characterization.[1] The synthesis generally proceeds from a readily available starting material like vanillin.

This protocol is a summary based on common synthetic strategies for lignans from that era.[1] [12]

- O-Methylation of Vanillin: Vanillin is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base to protect the phenolic hydroxyl group, yielding veratraldehyde.
- Stobbe Condensation: The resulting veratraldehyde undergoes a Stobbe condensation with diethyl succinate using a strong base like sodium ethoxide. This reaction forms a substituted succinic acid derivative.
- Reduction and Cyclization: The product from the Stobbe condensation is subjected to a series of reduction reactions, often involving catalytic hydrogenation, to reduce the double bond and form the central butane core with the desired meso stereochemistry.
- Demethylation: In the final step, the methyl ether protecting groups are removed to yield the
 free phenolic hydroxyls of meso-dihydroguaiaretic acid. This is typically achieved by
 heating with a strong acid like hydrobromic acid.[12]





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General workflow for the chemical synthesis of MDGA.

Isolation from Natural Sources

MDGA has been successfully isolated from several plant species, which highlights the biosynthetic capacity of these organisms.

- Extraction: Dried and powdered bark of the Machilus plant is extracted with ethanol. The resulting solution is then concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient elution is performed, typically using a mixture of n-hexane and ethyl acetate, to separate the components based on polarity.
- Purification: Fractions identified by Thin-Layer Chromatography (TLC) as containing MDGA
 are pooled. These fractions are then further purified by repeated column chromatography,
 potentially using different stationary phases like Sephadex LH-20, to isolate the pure
 compound.
- Structural Confirmation: The identity and purity of the isolated compound are confirmed as meso-dihydroguaiaretic acid using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][5]





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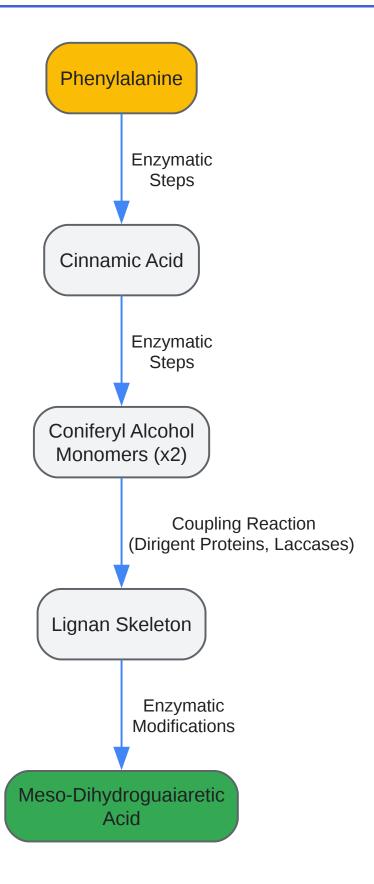
General workflow for the isolation of MDGA from natural sources.

Biosynthesis

In nature, MDGA is synthesized via the phenylpropanoid pathway, a major metabolic route in plants responsible for producing a wide variety of natural products.[1] The pathway begins with the amino acid phenylalanine.

Through a series of enzymatic reactions, phenylalanine is converted into cinnamyl alcohol monomers, such as coniferyl alcohol. The key step in lignan formation is the stereospecific coupling of two of these monomers. This coupling is mediated by dirigent proteins and laccase enzymes, which guide the formation of the specific lignan skeleton.[1][12] Subsequent enzymatic modifications, including reductions, lead to the final structure of **meso-dihydroguaiaretic acid**.





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Simplified biosynthetic pathway of MDGA.



Biological Activity

MDGA exhibits a range of biological effects, with its anticancer properties being a significant area of research. In vitro studies have quantified its inhibitory effects on various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Meso-Dihydroguaiaretic Acid

Cell Line	Cancer Type	IC₅₀ Value (μM)	Reference
A2780	Human Ovarian Cancer	27.17	[2][8]
Ishikawa	Human Endometrial Cancer	45.46	[2][8]

Conclusion

Meso-dihydroguaiaretic acid is a structurally intriguing natural product defined by its meso stereochemistry, which imparts achirality despite the presence of two stereocenters. Its synthesis, isolation, and biological evaluation have provided valuable insights for chemists and pharmacologists. The detailed understanding of its molecular structure and properties, as outlined in this guide, is essential for its continued exploration as a potential therapeutic agent in drug discovery and development.

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